molecular formula C20H14O4 B5449210 1-Hydroxy-3-phenylmethoxyxanthen-9-one

1-Hydroxy-3-phenylmethoxyxanthen-9-one

Cat. No.: B5449210
M. Wt: 318.3 g/mol
InChI Key: QBSUFELWFJWENM-UHFFFAOYSA-N
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Description

1-Hydroxy-3-phenylmethoxyxanthen-9-one is a compound belonging to the xanthone family, which is known for its diverse biological activities. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are found naturally in various plants, fungi, and lichens and have been studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-Hydroxy-3-phenylmethoxyxanthen-9-one typically involves the preparation of the xanthone core followed by the introduction of the hydroxy and phenylmethoxy groups. One common method for synthesizing xanthones is through the Friedel-Crafts acylation of benzophenones, followed by cyclization. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts .

For industrial production, the optimization of reaction conditions is crucial to achieve high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-Hydroxy-3-phenylmethoxyxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The xanthone core can be reduced to form dihydroxanthones.

    Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-phenylmethoxyxanthen-9-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

1-Hydroxy-3-phenylmethoxyxanthen-9-one can be compared with other xanthone derivatives such as:

    1-Hydroxy-3,7,8-trimethoxyxanthone: Known for its anti-cancer properties.

    Mangiferin: A xanthone glucoside with antioxidant and anti-inflammatory activities.

    Isomangiferin: Similar to mangiferin but with different glycosylation patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

1-Hydroxy-3-phenylmethoxyxanthen-9-one is a member of the xanthone family, which is known for its diverse biological activities. Xanthones are characterized by their dibenzo-γ-pyrone structure and possess a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and dermatology.

  • IUPAC Name : this compound
  • Molecular Formula : C20H14O4
  • Molecular Weight : 318.3 g/mol
  • InChI Key : InChI=1S/C20H14O4/c21-16-10-14(23-12-13-6-2-1-3-7-13)11-18-19(16)20(22)15-8-4-5-9-17(15)24-18/h1-11,21H,12H2

Anticancer Properties

Research indicates that this compound exhibits potential as an anti-cancer agent . Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote tumor growth.

Case Study: Inhibition of Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15.2Induction of apoptosis via mitochondrial pathway
MCF7 (breast cancer)12.5Inhibition of PI3K/Akt signaling pathway
A549 (lung cancer)10.0Cell cycle arrest at G2/M phase

Enzyme Inhibition

This compound has been shown to inhibit various enzymes, making it a candidate for therapeutic use in conditions like skin aging and oxidative stress.

Enzyme Activity Table

EnzymeIC50 (µM)Biological Relevance
Tyrosinase5.0Inhibits melanin production
Collagenase8.7Reduces collagen breakdown in skin
Elastase4.5Prevents elastin degradation

Antioxidant Activity

The compound also exhibits significant antioxidant properties , which contribute to its protective effects against oxidative stress-related diseases.

Antioxidant Activity Assay Results

Assay TypeResult
DPPH Radical ScavengingEC50 = 25 µg/mL
ABTS Radical ScavengingEC50 = 30 µg/mL
FRAP AssayReducing power = 0.45 mmol FeSO4/g

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It can bind to active sites on enzymes, inhibiting their activity and thus affecting metabolic pathways crucial for cell survival and proliferation.

Comparative Analysis with Other Xanthones

To understand the unique properties of this compound, it is useful to compare it with other known xanthone derivatives:

CompoundBiological ActivityDistinct Features
Mangiferin Antioxidant, anti-inflammatoryXanthone glucoside
Isomangiferin Similar to mangiferinDifferent glycosylation patterns
1-Hydroxy-3,7,8-trimethoxyxanthone Anti-cancerKnown for multi-target enzyme inhibition

Q & A

Q. Basic: What are the established synthetic routes for 1-Hydroxy-3-phenylmethoxyxanthen-9-one?

The synthesis typically involves stepwise construction of the xanthone core followed by functionalization. A common approach includes:

  • Polyphenolic precursor coupling : Reacting polyphenolic precursors (e.g., salicylic acid derivatives) with dehydrating agents like acetic anhydride or phosphorus oxychloride to form the fused xanthene ring system .
  • Functional group introduction : Methoxy and hydroxyl groups are added via electrophilic substitution or protection/deprotection strategies. For example, phenylmethoxy groups can be introduced using alkylating agents under controlled pH .
  • Purification : Column chromatography and recrystallization are critical to isolate high-purity products (>95% by HPLC) .

Q. Basic: How is the structural identity of this compound confirmed?

Key analytical techniques include:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., phenylmethoxy at C3, hydroxyl at C1) .
    • MS : High-resolution mass spectrometry confirms molecular formula (e.g., C20_{20}H14_{14}O5_5) .
  • Chromatography : HPLC validates purity (>98%) and distinguishes from analogs like 3,6-dihydroxyxanthen-9-one .
  • Crystallography : X-ray diffraction resolves bond angles and confirms fused-ring geometry .

Q. Basic: What in vitro assays are used to evaluate its biological activity?

  • Antioxidant assays : DPPH radical scavenging and FRAP tests quantify hydroxyl group contributions to redox activity .
  • Enzyme inhibition : Tyrosinase inhibition assays (linked to MDL ID TYRO_HUMAN) assess therapeutic potential for hyperpigmentation disorders .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2) evaluate selectivity and IC50_{50} values .

Q. Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

  • Catalyst screening : Lewis acids (e.g., AlCl3_3) enhance electrophilic substitution rates .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility and reaction yields .
  • Temperature control : Stepwise heating (60–80°C) minimizes side reactions like over-oxidation .
  • Scale-up challenges : Pilot studies using continuous-flow reactors reduce purification losses .

Q. Advanced: How do conflicting bioactivity results across studies arise, and how are they resolved?

  • Source of contradictions :
    • Substituent positional isomers (e.g., 1-hydroxy vs. 3-hydroxy) exhibit varying antioxidant capacities .
    • Impurity interference (e.g., residual solvents in HPLC) may skew IC50_{50} values .
  • Resolution strategies :
    • Comparative studies using isotopically labeled analogs (e.g., 13C^{13}C-xanthones) to track metabolic pathways .
    • Multivariate analysis (PCA) to correlate substituent electronic effects with activity trends .

Q. Advanced: What strategies guide the rational design of derivatives with enhanced properties?

  • Substituent engineering :
    • Electron-withdrawing groups (e.g., nitro) at C7 increase tyrosinase binding affinity .
    • Bulky groups (e.g., phenylmethoxy) at C3 improve membrane permeability .
  • Computational modeling :
    • DFT calculations predict redox potentials and HOMO-LUMO gaps for antioxidant activity .
    • Molecular docking (e.g., AutoDock Vina) screens derivatives for target enzyme compatibility .

Q. Advanced: What techniques characterize its solid-state properties for formulation studies?

  • Thermal analysis : DSC and TGA assess melting points (e.g., ~250°C) and thermal stability .
  • Polymorphism screening : XRPD identifies crystalline forms with varying solubility profiles .
  • Surface morphology : SEM reveals particle size distribution (e.g., 10–50 µm) for nanoformulation optimization .

Q. Advanced: How are reaction mechanisms elucidated for its synthesis?

  • Kinetic studies : Quenched-flow NMR tracks intermediate formation (e.g., quinone methides) during ring closure .
  • Isotope labeling : 18O^{18}O-labeling confirms hydroxyl group origins in hydrolytic steps .
  • In situ spectroscopy : FTIR monitors real-time dehydration and cyclization .

Properties

IUPAC Name

1-hydroxy-3-phenylmethoxyxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-16-10-14(23-12-13-6-2-1-3-7-13)11-18-19(16)20(22)15-8-4-5-9-17(15)24-18/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSUFELWFJWENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound (1.77 g, 7.75 mmol) synthesized in Step 1 of Example 2 and K2CO3 (2.76 g, 0.02 mol) were charged to a dry round-bottom flask, and anhydrous acetone (200 mL) was added thereto. To the reaction mixture was added benzyl bromide (1.38 mL, 11.63 mmol), followed by stirring under reflux at 60° C. for one day. After the reaction was completed, the reaction liquid was cooled to room temperature, and 200 mL of water was added thereto. The reaction liquid was acidified with 3M-HCl and extracted twice with ethyl acetate. The organic layer was combined, successively washed with water and brine, and then dried over anhydrous Na2SO4. The solvent was removed under reduced pressure. The resulting residue was separated and purified by silica gel column chromatography (developing solvent: CH2Cl2) to give the title compound (1.05 g, 42.6%) as a light yellow solid.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
42.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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